Cas no 90-00-6 (2-Ethylphenol)

2-Ethylphenol structure
2-Ethylphenol structure
2-Ethylphenol
90-00-6
C8H10O
122.164402484894
MFCD00002249
34541
6997

2-Ethylphenol Properties

Names and Identifiers

    • 2-Ethylphenol
    • Phlorol
    • 2-Ethylphenolneat
    • o-Ethylphenol
    • 2-Et-C6H4OH
    • 2-Ethylphenazin
    • 2-ethyl-phenazine
    • ethyl-Phenol
    • o-Hydroxyethylbenzene
    • ortho-ethylphenol
    • Phenazine,2-ethyl
    • PHENOL, 2-ETHYL-
    • PHENOL,2-ETHYL
    • Phenol, o-ethyl-
    • ETHYLPHENOL
    • 1-Hydroxy-2-ethylbenzene
    • 1-Ethyl-2-hydroxybenzene
    • Phenol, ethyl-
    • Florol
    • o-Ethyl phenol
    • 2-Ethyl-phenol
    • Florol [Czech]
    • Benzene, 1-ethyl-2-hydroxy-
    • IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • 355O0P4JU7
    • DSSTox_CID_2479
    • DSSTox_RID_76599
    • DSSTox_GSID_22479
    • 2-ethyl phenol
    • o-Hydroxyethylbenz
    • 2-Ethylphenol (ACI)
    • Phenol, o-ethyl- (8CI)
    • NSC 10112
    • +Expand
    • MFCD00002249
    • IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
    • OC1C(CC)=CC=CC=1
    • 1099397

Computed Properties

  • 122.07300
  • 1
  • 1
  • 1
  • 122.073165
  • 9
  • 80.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 3
  • 0
  • 20.2

Experimental Properties

  • 1.95460
  • 20.23000
  • 3839
  • n20/D 1.536(lit.)
  • Insoluble
  • 195-197 °C(lit.)
  • −18 °C (lit.)
  • Fahrenheit: 172.4 ° f
    Celsius: 78 ° c
  • Colorless liquid. It smells of phenol.
  • Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
  • It is easily soluble in ethanol, ether, benzene, glacial acetic acid and almost insoluble in water. When cooled to -30 ℃, metastable crystals can precipitate.
  • Sensitive to air and light
  • 1.037 g/mL at 25 °C(lit.)

2-Ethylphenol Security Information

2-Ethylphenol Customs Data

  • 29071900
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethylphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGEJ-5g
2-ethylphenol
90-00-6 99.9%
5g
$21.00 2024-04-20
A2B Chem LLC
AI60267-5g
2-Ethylphenol
90-00-6 95%
5g
$12.00 2024-05-20
Aaron
AR00IGMV-5g
2-ethylphenol
90-00-6 97%
5g
$5.00 2024-07-18
abcr
AB177475-25 ml
2-Ethylphenol, 98%; .
90-00-6 98%
25 ml
€70.70 2024-04-15
Enamine
EN300-20199-0.05g
2-ethylphenol
90-00-6 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
Y1186223-500g
2-Ethylphenol
90-00-6 95%
500g
$690 2022-09-07
TRC
E925965-1g
2-Ethylphenol
90-00-6
1g
$ 58.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L01637-10g
2-Ethylphenol, 98+%
90-00-6 98+%
10g
¥659.00 2023-03-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156225-100ML
2-Ethylphenol
90-00-6 >98.0%(GC)
100ml
¥516.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223144-5g
2-Ethylphenol
90-00-6 98%
5g
¥42 2023-04-13

2-Ethylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
Reference
Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst
Goclik, Lisa; Offner-Marko, Lisa; Bordet, Alexis; Leitner, Walter, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
Reference
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; Li, Chenchen; Zhu, Haoyin; Li, Fangfang; Li, Tao; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Phenol ,  Tetrafluoroboric acid ,  Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ;  12 h, 2 atm, 130 °C
Reference
Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand
Kalutharage, Nishantha; Yi, Chae S., Journal of the American Chemical Society, 2015, 137(34), 11105-11114

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  3 h, reflux; 3 h, reflux
Reference
Synthesis and antimicrobial activities of oxadiazoles, phthalazines and indolinones
Shetgiri, N. P.; Nayak, B. K., Indian Journal of Chemistry, 2005, (6), 1267-1272

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
Organolithium reagents from alkyl phenyl ethers
Bachki, Abderrazak; Foubelo, Francisco; Yus, Miguel, Tetrahedron Letters, 1998, 39(42), 7759-7762

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Reduction of o-acylphenols through ethyl o-acylphenylcarbonates to o-alkylphenols with sodium borohydride
Minami, Norio; Kijima, Shizumasa, Chemical & Pharmaceutical Bulletin, 1979, 27(6), 1490-4

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst
Ren, Yunlai; Yan, Mengjie; Wang, Jianji; Zhang, Z. Conrad; Yao, Kaisheng, Angewandte Chemie, 2013, 52(48), 12674-12678

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hantzsch ester ,  Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids
Gennaiou, Kyriaki; Petsi, Marina; Kakarikas, Basil; Iordanidis, Nikos; Zografos, Alexandros L., Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile ,  Water ;  36 h, rt
Reference
Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations
Sridhar, Arunasalam; Rangasamy, Rajmohan; Selvaraj, Mari, New Journal of Chemistry, 2019, 43(46), 17974-17979

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ;  65 min, reflux
Reference
An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin
More, Uttam B.; Narkhede, Hemant P.; Mahulikar, Pramod P., Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide ,  Water
Reference
Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters
Wan, Xin-hua; Zhou, Hong-bing; Xie, Ren; Zhang, Dong; Feng, Xin-de; et al, Chemical Research in Chinese Universities, 1999, 15(2), 182-187

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ;  rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound
Ren, Yun-Lai; Tian, Ming; Tian, Xin-Zhe; Wang, Qian; Shang, Huantao; et al, Catalysis Communications, 2014, 52, 36-39

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Reduction of enols. New synthesis of certain methoxybenzosuberenes via hydrogenation of dehydroacetic acids
Walker, Gordon N., Journal of the American Chemical Society, 1956, 78, 3201-5

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ;  20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ;  -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction
Yuan, Hu; Chen, Hao; Jin, Huizi; Li, Bo; Yue, Rongcai; et al, Tetrahedron Letters, 2013, 54(22), 2776-2780

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water Catalysts: Palladium ;  14 h, 4000.0 - 5000.0 kPa, 250 °C
Reference
Palladium-catalyzed decarboxylation and decarbonylation under hydrothermal conditions: decarboxylative deuteration
Matsubara, Seijiro; Yokota, Yutaka; Oshima, Koichiro, Organic Letters, 2004, 6(12), 2071-2073

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Water ;  rt
Reference
New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones
Elleuch, Haitham; Msalbi, Dhouha; Mhasni, Olfa; Yaccoubi, Ferid ; Aifa, Sami; et al, Journal of Molecular Structure, 2023, 1286,

Synthetic Circuit 20

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 22

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

2-Ethylphenol Raw materials

2-Ethylphenol Preparation Products

2-Ethylphenol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-00-6)
SDF378
in Stock
25KG,200KG,1000KG
99%
Wednesday, 27 November 2024 14:57

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